5-Demethylnobiletin

Inflammation 5-Lipoxygenase Leukotriene B4

5-Demethylnobiletin (5-DMN) is the definitive research tool for selective 5-lipoxygenase (5-LOX) inhibition (IC50 = 0.1 μM) without confounding COX-2 modulation—a clean pharmacological profile that nobiletin and generic citrus PMFs cannot replicate. Validated to outperform nobiletin in colorectal cancer (AOM/DSS, xenograft) and skin carcinogenesis models via p53-mediated apoptosis, CYP1B1 inhibition, and PI3K/AKT/STAT3 pathway suppression. Metabolically bioactivated in vivo to didemethyl- and tridemethylnobiletin metabolites with enhanced potency. This compound is essential for inflammation-driven carcinogenesis research and is not interchangeable with nobiletin or other polymethoxyflavones.

Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
CAS No. 2174-59-6
Cat. No. B1666342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Demethylnobiletin
CAS2174-59-6
Synonyms5-Demethylnobiletin;  5 Demethylnobiletin; 
Molecular FormulaC20H20O8
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC
InChIInChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3
InChIKeyDOFJNFPSMUCECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Demethylnobiletin (CAS 2174-59-6) for Research and Preclinical Development


5-Demethylnobiletin (5-DMN; CAS 2174-59-6), also referred to as 5-O-Demethylnobiletin, is a hydroxylated polymethoxyflavone (PMF) belonging to the citrus flavonoid family, characterized by the molecular formula C20H20O8 and a molecular weight of 388.37 g/mol [1]. This compound is structurally distinguished from its abundant parent molecule, nobiletin (NOB), by the presence of a hydroxyl group at the 5-position of the flavone A-ring, a feature that significantly alters its biological activity and pharmacokinetic profile [2]. Isolated naturally from Citrus species such as Citrus jambhiri Lush. and Sideritis tragoriganum, 5-DMN has emerged as a compound of significant research interest due to its demonstrated in vitro and in vivo efficacy against inflammation and various cancers, often showing superior potency compared to nobiletin [1].

Why 5-Demethylnobiletin Cannot Be Substituted with Other Polymethoxyflavones


The structural homology within the citrus polymethoxyflavone (PMF) family, particularly between nobiletin and 5-demethylnobiletin, belies their distinct and often non-overlapping pharmacological profiles. A single structural modification—the presence of a hydroxyl group at the 5-position on 5-DMN versus a methoxy group on nobiletin—results in profound differences in target engagement, potency, and in vivo efficacy [1]. Direct comparative studies have shown that 5-DMN is a direct and selective inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 0.1 μM, a property not shared by nobiletin, which is inactive against this enzyme [2]. Conversely, in models of colorectal cancer, 5-DMN exhibits significantly greater anti-proliferative and anti-tumorigenic activity than its parent compound [1]. Furthermore, the metabolic fate of these compounds diverges, with 5-DMN being converted into a distinct set of highly active didemethylnobiletin and tridemethylnobiletin metabolites that can be more potent than the parent compound itself [3]. Therefore, the assumption that nobiletin or other PMFs can serve as generic substitutes for 5-DMN in research applications is invalid and may lead to misinterpretation of experimental results.

Quantifiable Evidence of 5-Demethylnobiletin's Differentiation vs. Analogs


5-Demethylnobiletin is a Potent and Selective 5-LOX Inhibitor, Unlike Nobiletin

5-Demethylnobiletin (5-DMN) functions as a direct inhibitor of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX) with an IC50 of 0.1 μM, a target it does not share with its close analog nobiletin (NOB). This inhibition occurs without any effect on the expression of cyclooxygenase-2 (COX-2), conferring a unique mechanism of action within the PMF class . 5-DMN inhibits leukotriene B4 (LTB4) formation in rat neutrophils and elastase release in human neutrophils, both with an IC50 of 0.35 μM, whereas nobiletin has not demonstrated this specific 5-LOX inhibitory activity [1].

Inflammation 5-Lipoxygenase Leukotriene B4 Elastase

Superior Anti-Colon Cancer Potency of 5-Demethylnobiletin Over Nobiletin In Vitro and In Vivo

In a direct head-to-head comparison, 5-Demethylnobiletin (DMNB) demonstrated more enhanced growth inhibitory effects than nobiletin (NOB) across a panel of human colon cancer cell lines (HCT-116, HT-29, and COLO 205) [1]. This in vitro superiority was recapitulated in vivo, where DMNB exhibited more preferential anti-colon cancer effects in a xenograft mouse model. The superior efficacy of DMNB was linked to its ability to induce p53-regulated cell death signaling pathways, including apoptosis and autophagy, and to inhibit key cellular markers associated with inflammation and angiogenesis, mechanisms where it outpaced nobiletin [1].

Colorectal Cancer Apoptosis Xenograft Chemoprevention

Enhanced In Vivo Suppression of Skin Carcinogenesis by 5-Demethylnobiletin vs. Nobiletin

In a comparative study using a mouse model of two-stage skin carcinogenesis (DMBA/TPA), topical application of 5-Demethylnobiletin (DMNB) significantly reduced both the incidence and the number of skin tumors compared to treatment with nobiletin (NOB) [1]. Mechanistically, DMNB was more effective than NOB at inhibiting TPA-induced phosphorylation of PI3K, activation of the transcription factor STAT3, and the expression of pro-proliferative proteins Cyclin B1 and Cyclin E1 [1]. Furthermore, DMNB provided more sustained and potent suppression of the inflammatory protein COX-2 than NOB in this model [1].

Skin Cancer Chemoprevention Inflammation TPA-induced model

Potent CYP1B1 Inhibition by 5-Demethylnobiletin Suggests a Unique Chemopreventive Advantage

5-Demethylnobiletin (5-DMNB) exhibits a substantial inhibitory effect on the activity of cytochrome P450 1B1 (CYP1B1), an enzyme induced by the procarcinogen benzo[a]pyrene (BaP) that is associated with the metabolic activation of environmental carcinogens [1]. While the effect of other PMFs like nobiletin on this specific enzyme is not well-characterized in the same context, this property of 5-DMNB, coupled with its ability to upregulate detoxification enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs), highlights a distinct and potentially superior chemopreventive mechanism [1].

Chemoprevention Xenobiotic Metabolism CYP1B1 Detoxification

5-Demethylnobiletin's Metabolites Are More Potent Than the Parent Compound in Cancer Cells

A key differentiator for 5-Demethylnobiletin (5-DMN) is its metabolic fate in vivo. Oral administration leads to the formation of three major metabolites: 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3) [1]. Notably, these metabolites are not merely inactive excretion products; they exhibit significantly stronger anti-proliferative activity than the parent 5-DMN. In SW620 human colon cancer cells, the metabolite 5,3'-didemethylnobiletin showed an IC50 of 0.12 μM, whereas 5-DMN at 10 μM caused only 37% inhibition [2]. This contrasts with nobiletin, whose primary metabolites are generally considered less active or possess a different activity spectrum [3].

Metabolism Pharmacokinetics Colon Cancer Bioactivation

Optimal Application Scenarios for 5-Demethylnobiletin in Research and Development


In Vivo Studies of Colorectal Cancer Chemoprevention and Therapy

5-Demethylnobiletin is the preferred compound for in vivo models of colorectal cancer (CRC) where the research objective is to assess the impact of a citrus PMF on tumor growth, p53-mediated apoptosis, or inflammation-driven carcinogenesis. Direct comparative evidence confirms its superior efficacy over nobiletin in inhibiting colon cancer cell growth in vitro and tumor progression in xenograft and AOM/DSS-induced CRC models [1]. Its unique ability to inhibit CYP1B1 while upregulating detoxification enzymes further supports its use in studies focused on the initiation of carcinogenesis by environmental toxins [2].

Investigating 5-LOX-Dependent Inflammatory Pathways

For researchers aiming to dissect the specific contribution of the 5-lipoxygenase (5-LOX) pathway to inflammation without the confounding effects of COX-2 inhibition, 5-DMN is an invaluable tool compound. Its potent (IC50=0.1 μM) and direct inhibition of 5-LOX, coupled with its lack of effect on COX-2 expression, provides a clean pharmacological profile that is not available from other common PMFs like nobiletin [1]. This makes it ideal for studies involving leukotriene B4 (LTB4) formation and neutrophil elastase release [2].

Research on Bioactivation and Metabolite-Driven Pharmacology of Flavonoids

5-DMN serves as an exemplary model compound for investigating the concept of in vivo bioactivation of dietary flavonoids. Studies show that its primary metabolites, particularly 5,3'-didemethylnobiletin, are significantly more potent against cancer cells than the parent compound [1]. This property makes 5-DMN a strategic choice for pharmacokinetic and pharmacodynamic studies designed to understand how metabolism converts a moderately active parent compound into highly potent effectors in vivo, a narrative that is both scientifically important and distinct from the metabolic profile of nobiletin [2].

Chemoprevention of Skin Carcinogenesis and Inflammation

Topical application of 5-DMN is a validated approach for studies on skin inflammation and carcinogenesis. Head-to-head studies have demonstrated that 5-DMN provides more effective and sustained suppression of TPA-induced inflammation, tumor incidence, and tumor multiplicity compared to nobiletin [1]. Its ability to inhibit key pathways including PI3K/AKT, STAT3, and pro-proliferative proteins like Cyclin B1/E1 makes it a powerful agent for research into the promotion and progression stages of skin cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Demethylnobiletin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.